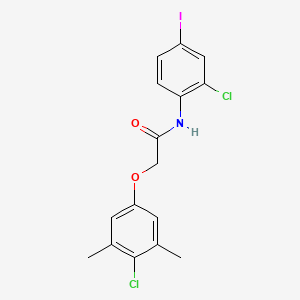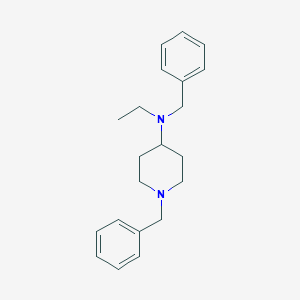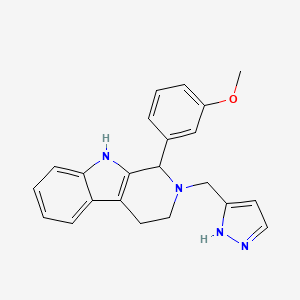
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide, also known as CDPI3, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a potent inhibitor of the protein kinase CK2, which plays a critical role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide works by inhibiting the activity of CK2, which is a protein kinase that plays a critical role in a variety of cellular processes. CK2 is overexpressed in many cancer cells, and its inhibition by 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide leads to a decrease in cell proliferation and an increase in apoptosis. Additionally, CK2 has been shown to play a role in the regulation of inflammatory cytokines, and its inhibition by 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide leads to a decrease in inflammation.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide inhibits the activity of CK2 and decreases cell proliferation in cancer cells. In vivo studies have shown that 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide inhibits tumor growth and increases apoptosis in cancer cells. Additionally, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide has been shown to have anti-inflammatory properties, leading to a decrease in inflammation in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide has several advantages for lab experiments. It is a highly potent and selective inhibitor of CK2, making it a useful tool for studying the role of CK2 in cellular processes. Additionally, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases. However, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on cells and tissues are not well understood. Additionally, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
Orientations Futures
There are several future directions for the study of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide. One area of research is the development of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide analogs with improved potency and selectivity for CK2. Additionally, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide could be tested in combination with other cancer therapies to determine its efficacy as a combination treatment. Finally, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide could be tested in clinical trials to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide is a multistep process that involves the reaction of several chemical compounds. The first step involves the synthesis of 2,4-dichloro-5-methylphenol, which is then reacted with 2-chloro-4-iodophenylacetic acid to form 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide. The final product is purified using column chromatography to obtain a highly pure compound.
Applications De Recherche Scientifique
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide has been extensively studied for its potential applications in scientific research. One of the major areas of research is cancer treatment, as CK2 has been shown to be overexpressed in many cancer cells. 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2INO2/c1-9-5-12(6-10(2)16(9)18)22-8-15(21)20-14-4-3-11(19)7-13(14)17/h3-7H,8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBMPDABUSNWLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1H-imidazol-1-yl)benzyl]-N'-phenylurea](/img/structure/B6127541.png)

![2-{[(4-ethylphenyl)amino]methylene}-5-(2-furyl)-1,3-cyclohexanedione](/img/structure/B6127549.png)
![1-[3-(4-methoxyphenoxy)propyl]piperazine oxalate](/img/structure/B6127550.png)

![2-{4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6127555.png)
![N-[2,2-dimethyl-3-(4-morpholinyl)propyl]-N-methyl-1-(2-phenylethyl)-3-piperidinamine](/img/structure/B6127562.png)
![(2-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-2,3-dihydro-1H-inden-2-yl)dimethylamine](/img/structure/B6127567.png)
![methyl 2-{[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B6127577.png)
![5-[(3-acetylphenoxy)methyl]-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6127592.png)
![N-{2-[4-(hydroxymethyl)-1-piperidinyl]-5,6,7,8-tetrahydro-5-quinazolinyl}-2-(methylthio)acetamide](/img/structure/B6127600.png)
![ethyl 2-[(4-ethoxyphenyl)amino]-5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6127619.png)
![4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}-2,6-dimethylphenol](/img/structure/B6127626.png)
![N-(4-methoxybenzyl)-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6127628.png)